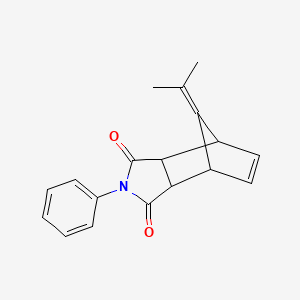![molecular formula C24H21ClN2O3 B3969172 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3969172.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
Vue d'ensemble
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a chlorinated phenyl group, and a propan-2-yloxybenzamide moiety, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the chlorination of the phenyl group. The final step involves the formation of the propan-2-yloxybenzamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methyl ether group.
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to its combination of a benzoxazole ring, a chlorinated phenyl group, and a propan-2-yloxybenzamide moiety
Propriétés
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-14(2)29-18-8-5-16(6-9-18)23(28)26-20-13-17(7-10-19(20)25)24-27-21-12-15(3)4-11-22(21)30-24/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHNUFJCCBKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid](/img/structure/B3969095.png)
![3-Cyclobutyl-5-[1-(3-methoxyphenyl)piperidin-4-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3969108.png)
![1-[1-[(3-Nitrophenyl)methyl]piperidin-4-yl]azepane;oxalic acid](/img/structure/B3969112.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3969113.png)
![1-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969119.png)

![methyl 2-[[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzoate](/img/structure/B3969141.png)
![2-(4-chlorophenyl)-3-[4-(4-methylphenoxy)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3969149.png)
![N-(4-{[4-(1-azepanyl)-1-piperidinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3969162.png)
![N-[[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide](/img/structure/B3969163.png)
![2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969169.png)
![4-{(E)-1-[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B3969175.png)
![2,6-dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3969181.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969191.png)
